molecular formula C16H11N3OS B2649864 3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide CAS No. 320421-53-2

3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide

Cat. No.: B2649864
CAS No.: 320421-53-2
M. Wt: 293.34
InChI Key: CGQXVNYEOSUBHA-UHFFFAOYSA-N
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Description

3-Cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide is a benzamide derivative characterized by dual cyano (-CN) substituents on both the benzamide ring and the aniline moiety, along with a methylsulfanyl (-SCH₃) group at the para position of the aniline ring (). The compound’s molecular formula is inferred as C₁₆H₁₁N₃OS, with a molecular weight of ~300–302 g/mol based on related structures (). Its key structural features include high polarity from cyano groups and moderate lipophilicity from the methylsulfanyl group, as indicated by an estimated XLogP3 of ~3.6 ().

Properties

IUPAC Name

3-cyano-N-(3-cyano-4-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c1-21-15-6-5-14(8-13(15)10-18)19-16(20)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQXVNYEOSUBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Industrial production methods may involve more scalable processes, such as solvent-free reactions or the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures to 3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide exhibit various biological activities:

  • Anticancer Properties : Many benzamide derivatives are known for their ability to inhibit tumor growth. Preliminary studies suggest that this compound may have similar anticancer effects, making it a candidate for further investigation in cancer therapies.
  • Antimicrobial Activity : The presence of cyano and methylsulfanyl groups may enhance antimicrobial properties. Compounds with these functionalities have shown effectiveness against various bacterial strains.
  • Neurological Conditions : Research indicates potential applications in treating neurological disorders, with some derivatives being explored as agents for conditions like Alzheimer's disease and other neurodegenerative disorders .

Therapeutic Potential

The therapeutic potential of 3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide is under investigation in several areas:

  • Cancer Treatment : Given its structural similarities to known anticancer agents, ongoing studies aim to evaluate its efficacy against different cancer cell lines. The ability to inhibit tumor growth positions it as a promising candidate for cancer therapy.
  • Infectious Diseases : The antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains. Investigations into its efficacy against specific pathogens are warranted.
  • Metabolic Disorders : There is preliminary interest in exploring its role in managing metabolic conditions such as type 2 diabetes and iron overload diseases due to its bioactive properties .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to 3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide:

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro.
Antimicrobial PropertiesShowed effectiveness against multiple bacterial strains.
Synthesis TechniquesDeveloped efficient one-pot synthesis methods applicable to this compound.

Mechanism of Action

The mechanism of action of 3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The cyano groups and the benzamide core play crucial roles in binding to enzymes or receptors, modulating their activity. The methylsulfanyl group can influence the compound’s reactivity and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s closest analogs differ in substituents on the benzamide ring and the aniline moiety:

  • 4-Chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide (): Replaces the methylsulfanyl group with a bulkier phenylthio (-SPh) group and introduces a chloro (-Cl) substituent on the benzamide. The phenylthio group increases steric hindrance and lipophilicity (XLogP likely >4), while the chloro substituent enhances electron-withdrawing effects compared to cyano.
  • 2-Chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzenecarboxamide (): Features a chloro group at the ortho position of the benzamide instead of cyano. This positional change reduces steric hindrance compared to para-substituted analogs but may alter binding interactions in biological systems.
  • 3,4-Dichloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzenecarboxamide (): Incorporates two chloro groups on the benzamide, significantly increasing molecular weight (337.22 g/mol) and lipophilicity (predicted density: 1.44 g/cm³). The dual electron-withdrawing groups may enhance reactivity in nucleophilic substitution reactions.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 Polar Surface Area (Ų) Key Substituents
Target Compound ~302 ~3.6 ~78.2 Dual -CN, -SCH₃
4-Chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide 377.8 ~4.5* ~78.2 -Cl, -SPh
2-Chloro Analog () 302.8 3.6 78.2 -Cl (ortho), -SCH₃
3,4-Dichloro Analog () 337.22 ~4.2* ~78.2 -Cl (3,4-positions)
N-[3-Cyano-4-(methylsulfinyl)phenyl]-3-methylbenzamide () 298.36 ~2.8* ~85.3 -CH₃, -SOCH₃

*Estimated based on structural analogs.

The target compound’s dual cyano groups contribute to a high polar surface area (78.2 Ų), enhancing solubility in polar solvents compared to chloro-substituted analogs. However, the methylsulfanyl group (-SCH₃) provides moderate lipophilicity, balancing its overall solubility profile. In contrast, the methylsulfinyl (-SOCH₃) derivative () exhibits increased polarity (polar surface area: 85.3 Ų) and reduced XLogP (~2.8), making it more water-soluble but less membrane-permeable .

Biological Activity

3-Cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include multiple cyano groups and a methylsulfanyl moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H14N4OSC_{16}H_{14}N_4OS and is characterized by the following structural components:

  • Cyano groups : Contribute to its reactivity and potential biological activity.
  • Methylsulfanyl group : May enhance lipophilicity and influence pharmacokinetics.
  • Benzamide moiety : Commonly associated with various biological activities.

Biological Activity Overview

Preliminary studies suggest that 3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer properties. The following table summarizes notable activities observed in similar compounds:

Compound NameStructure FeaturesNotable Activities
N-(4-cyano-3-trifluoromethylphenyl)-2-methoxybenzamideContains trifluoromethyl groupAnticancer activity
N-(4-cyano-3-(methylthio)phenyl)-2-methylbenzamideSimilar methylthio group but different substitutionPotential enzyme inhibition
3-Cyano-N-(4-fluorophenyl)-2-methylbenzamideContains fluorine instead of methylthioAntimicrobial properties

The unique combination of functional groups in 3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide suggests distinct biological activities compared to other compounds.

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. The cyano and methylsulfanyl groups are believed to play crucial roles in its reactivity, potentially leading to various biochemical effects such as:

  • Inhibition of specific enzymes involved in cancer cell proliferation.
  • Antimicrobial activity through disruption of bacterial cell membranes.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : In vitro studies have demonstrated that related compounds can inhibit cancer cell growth, with some derivatives exhibiting IC50 values in the low micromolar range against cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes related to cancer metabolism has been noted, suggesting a potential role as a therapeutic agent in cancer treatment .

Case Studies

Case Study 1 : A study on a related compound demonstrated its efficacy in inhibiting tumor growth in xenograft models. The compound significantly reduced tumor size compared to controls, highlighting its potential as an anticancer agent .

Case Study 2 : Another investigation focused on the antimicrobial properties of similar benzamide derivatives, revealing their effectiveness against resistant strains of bacteria. The study concluded that modifications to the methylsulfanyl group could enhance antimicrobial activity .

Q & A

Basic: What synthetic routes are recommended for 3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. A common approach is:

  • Step 1: Chlorination of 4-(methylsulfanyl)benzoic acid derivatives using chlorine gas with FeCl₃ as a catalyst (controlled at 50–70°C) to introduce the chloro group .
  • Step 2: Cyano group introduction via nucleophilic substitution or Sandmeyer reaction under inert conditions (e.g., CuCN in DMF at 120°C) .
  • Step 3: Amide coupling using EDC/HOBt or DCC in anhydrous DCM/THF to link the substituted benzoyl chloride to the aniline derivative .

Key factors affecting yield/purity:

  • Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying.
  • Catalyst loading: Excess FeCl₃ in chlorination can lead to side products (e.g., over-chlorination) .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (chloroform/hexane) improves purity .

Basic: How can structural contradictions in NMR data (e.g., unexpected peaks) be resolved during characterization?

Answer:
Contradictions often arise from tautomerism, impurities, or dynamic effects. Methodological steps include:

  • 2D NMR validation: Use HSQC/HMBC to confirm connectivity and distinguish regioisomers .
  • Variable-temperature NMR: Identify dynamic processes (e.g., rotational barriers) by analyzing peak splitting at low temperatures .
  • Cross-technique validation: Compare with IR (amide I/II bands) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced: What crystallization techniques yield high-quality single crystals for X-ray diffraction studies?

Answer:

  • Slow evaporation: Use chloroform or DCM/hexane mixtures at 4°C to promote gradual nucleation .
  • Diffusion methods: Layer hexane over a saturated DMSO solution to induce slow crystallization .
  • Additive screening: Introduce trace ethanol or ethyl acetate to modify crystal packing .

Validation: Monitor crystal quality via polarization microscopy and pre-screen with powder XRD to confirm phase homogeneity .

Advanced: How does the methylsulfanyl group influence electronic properties and reactivity?

Answer:

  • Electron donation: The –SMe group is weakly electron-donating (+M effect), stabilizing adjacent electrophilic centers (e.g., cyano groups) via resonance .
  • Oxidation susceptibility: Reacts with H₂O₂ or mCPBA to form sulfoxide (R-SO-) or sulfone (R-SO₂-) derivatives, altering solubility and bioactivity .
  • Steric effects: The methyl group imposes steric hindrance, affecting regioselectivity in substitution reactions (e.g., preference for para positions in electrophilic attacks) .

Basic: What in vitro assays are suitable for evaluating anticancer/antimicrobial activity?

Answer:

  • Anticancer: MTT assay (IC₅₀ determination in HeLa or MCF-7 cells), apoptosis via flow cytometry (Annexin V/PI staining) .
  • Antimicrobial: Broth microdilution (MIC against S. aureus or E. coli) and time-kill assays .
  • Controls: Include cisplatin (anticancer) and ciprofloxacin (antimicrobial) as positive controls.

Advanced: How can computational methods predict biological target interactions?

Answer:

  • Molecular docking (AutoDock/Vina): Model interactions with kinases (e.g., TIE-2) using PDB structures (e.g., 2OSL). Focus on hydrogen bonding with the benzamide carbonyl and π-π stacking with cyano groups .
  • DFT calculations: Optimize geometry at B3LYP/6-31G* level to compute electrostatic potential maps, identifying nucleophilic/electrophilic hotspots .

Advanced: What strategies improve solubility/stability for pharmacological studies?

Answer:

  • Salt formation: React with HCl or sodium bicarbonate to enhance aqueous solubility .
  • Prodrug design: Introduce ester or PEG groups at the amide nitrogen for controlled release .
  • Formulation: Use cyclodextrin inclusion complexes or lipid nanoparticles .

Advanced: How to address discrepancies between theoretical (logP/pKa) and experimental data?

Answer:

  • QSPR models: Refine predictions using experimental logP (shake-flask method) and pKa (potentiometric titration) to recalibrate algorithms .
  • Solvent correction: Account for solvent effects (e.g., DMSO vs. water) in computational simulations .

Advanced: Key considerations for SAR studies of benzamide derivatives?

Answer:

  • Substituent variation: Modify cyano position (meta vs. para) and –SMe group size (e.g., ethylsulfanyl vs. methylsulfanyl) .
  • Bioisosteric replacement: Replace –CN with –CF₃ or –NO₂ to assess electronic effects on activity .
  • In vivo correlation: Test pharmacokinetics (Cmax, AUC) in rodent models for lead optimization .

Advanced: How to validate polymorph absence in synthesized batches?

Answer:

  • PXRD: Compare diffraction patterns with known forms; deviations >0.2° 2θ indicate new polymorphs .
  • DSC/TGA: Monitor melting points and thermal decomposition profiles for batch consistency .
  • Raman spectroscopy: Detect subtle lattice vibrations unique to specific polymorphs .

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